molecular formula C10H10ClNO3 B1346501 Methyl 2-[(chloroacetyl)amino]benzoate CAS No. 58915-18-7

Methyl 2-[(chloroacetyl)amino]benzoate

Cat. No.: B1346501
CAS No.: 58915-18-7
M. Wt: 227.64 g/mol
InChI Key: JFZUABNDWZQLIJ-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)amino]benzoate is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzoic acid and features a chloroacetyl group attached to the amino group of the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Methyl 2-[(chloroacetyl)amino]benzoate typically begins with methyl 2-aminobenzoate and chloroacetyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Methyl 2-aminobenzoate is dissolved in an appropriate solvent like dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: Methyl 2-[(chloroacetyl)amino]benzoate can undergo nucleophilic substitution reactions due to the presence of the chloroacetyl group.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea can be used to replace the chlorine atom in the chloroacetyl group.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    From Substitution: Products such as azidoacetyl or thioacetyl derivatives.

    From Hydrolysis: The corresponding carboxylic acid, 2-[(chloroacetyl)amino]benzoic acid.

    From Reduction: The amine derivative, methyl 2-[(aminoacetyl)amino]benzoate.

Scientific Research Applications

Chemistry

Methyl 2-[(chloroacetyl)amino]benzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form covalent bonds with nucleophiles makes it useful in labeling studies.

Medicine

The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Methyl 2-[(chloroacetyl)amino]benzoate exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to modifications in the structure and function of proteins and other biomolecules. The chloroacetyl group is particularly reactive, allowing the compound to interact with a wide range of nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: Lacks the chloroacetyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 2-[(bromoacetyl)amino]benzoate: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, which can affect its reactivity and applications.

    Methyl 2-[(acetyl)amino]benzoate: Contains an acetyl group instead of a chloroacetyl group, leading to different chemical properties and reactivity.

Uniqueness

Methyl 2-[(chloroacetyl)amino]benzoate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-15-10(14)7-4-2-3-5-8(7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZUABNDWZQLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304397
Record name methyl 2-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58915-18-7
Record name 58915-18-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

38 Grams of methyl anthranilate and 35 g of potassium carbonate were dissolved in 300 ml of a mixture of acetone-water (2:1), then to this solution was added dropwise 30 g of chloroacetyl chloride under an ice-cooled condition with stirring. After completion of the addition, the reaction was carried out at a room temperature for 2 hours, then 200 ml of water was added to the reaction mixture, and the mixture obtained was ice-cooled, and the crystals precipitated were collected by filtration. The crystals collected were washed with water and ethanol, and recrystallized from methanol to obtain 48.6 g of methyl o-(α-chloroacetylamino)benzoate in the form of colorless needle-like crystals. Melting point: 97°-99° C.
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35 g
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300 mL
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200 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of methyl 2-aminobenzoate (906 mg, 6.0 mmol) and NaHCO3 (554.4 mg, 6.6 mmol) in THF (12 mL) and water (12 mL) at 0° C. was added 2-chloroacetyl chloride (806 mg, 7.2 mmol) dropwise. After 2 hours, the mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate and concentrated under reduced pressure to afford the crude product. The residue was purified by flash chromatography to give methyl 2-(2-chloroacetamido)benzoate (1.31 g, 96%). LC-MS (ES-API); rt 8.65 min; m/z calculated for C10H10ClNO3 [M+Na]+ 250.0, found 250.0.
Quantity
906 mg
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554.4 mg
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806 mg
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12 mL
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12 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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